molecular formula C15H21N B15128049 4-Phenyl-2-azaspiro[4.5]decane

4-Phenyl-2-azaspiro[4.5]decane

Cat. No.: B15128049
M. Wt: 215.33 g/mol
InChI Key: CSLOTMGMFCMSII-UHFFFAOYSA-N
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Description

4-Phenyl-2-azaspiro[45]decane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 4-Phenyl-2-azaspiro[4.5]decane involves a three-component condensation reaction. This reaction typically includes 2,5-dialkylphenols, isobutyric aldehyde, and nitriles in the presence of concentrated sulfuric acid as a catalyst . Another method involves copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, which undergoes a tandem radical addition and dearomatizing cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly involving halogens or other functional groups, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, difluoroalkylated derivatives can be obtained through copper-catalyzed difluoroalkylation .

Scientific Research Applications

4-Phenyl-2-azaspiro[4

Mechanism of Action

The mechanism by which 4-Phenyl-2-azaspiro[4.5]decane exerts its effects involves interactions with molecular targets such as neuronal voltage-sensitive sodium channels. These interactions can modulate the activity of these channels, leading to potential therapeutic effects, particularly in the context of anticonvulsant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-2-azaspiro[45]decane stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

4-phenyl-2-azaspiro[4.5]decane

InChI

InChI=1S/C15H21N/c1-3-7-13(8-4-1)14-11-16-12-15(14)9-5-2-6-10-15/h1,3-4,7-8,14,16H,2,5-6,9-12H2

InChI Key

CSLOTMGMFCMSII-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CNCC2C3=CC=CC=C3

Origin of Product

United States

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